molecular formula C16H16ClNO2 B4580932 2-chloro-4-[(4-ethylbenzyl)amino]benzoic acid

2-chloro-4-[(4-ethylbenzyl)amino]benzoic acid

Cat. No.: B4580932
M. Wt: 289.75 g/mol
InChI Key: SERHPYAFTLUJQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-[(4-ethylbenzyl)amino]benzoic acid is a useful research compound. Its molecular formula is C16H16ClNO2 and its molecular weight is 289.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.0869564 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Engineering and Molecular Structures

Research by Oruganti et al. (2017) on "2-Chloro-4-nitrobenzoic acid" (a compound related to the one ) focused on the solid-state versatility of its molecular salts/cocrystals, highlighting the importance of halogen bonds in crystal structures. This study emphasizes the role of such compounds in crystal engineering, where they are used to synthesize molecular salts with specific structural characteristics for potential applications in materials science and drug formulation (Oruganti et al., 2017).

Antibacterial Activity

Parekh et al. (2005) explored the synthesis and antibacterial activity of Schiff bases derived from 4-aminobenzoic acid, showcasing the potential of such compounds in developing new antibacterial agents. This research points towards the utility of derivatives of benzoic acid in creating compounds that can be tested against medically significant bacterial strains, underscoring the relevance of these compounds in pharmaceutical research (Parekh et al., 2005).

Synthesis of Novel Amino Acids

The synthesis of novel amino acids for peptidomimetics and as scaffolds for combinatorial chemistry has been demonstrated by Pascal et al. (2000). They efficiently synthesized 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), a novel unnatural amino acid, showcasing its potential application in the synthesis of peptidomimetics and as a scaffold in combinatorial chemistry (Pascal et al., 2000).

Polyaniline Doping

Amarnath and Palaniappan (2005) discussed polyaniline doped by a new class of dopants, including benzoic acid and substituted benzoic acids, for advanced material applications. Their work contributes to the development of conductive polymers with potential applications in electronics and materials science (Amarnath & Palaniappan, 2005).

Molecular Separation Techniques

Costa et al. (2019) described the use of chloromethylated polystyrene-based nanocomposite beads for the selective molecular separation of 4-aminobenzoic acid, demonstrating the potential of such materials in environmental and biological applications for the selective removal of specific compounds (Costa et al., 2019).

Properties

IUPAC Name

2-chloro-4-[(4-ethylphenyl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-2-11-3-5-12(6-4-11)10-18-13-7-8-14(16(19)20)15(17)9-13/h3-9,18H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERHPYAFTLUJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.